molecular formula C14H11F3O2 B6330621 2-Benzyloxy-5-(trifluoromethoxy)benzene CAS No. 200956-91-8

2-Benzyloxy-5-(trifluoromethoxy)benzene

Cat. No.: B6330621
CAS No.: 200956-91-8
M. Wt: 268.23 g/mol
InChI Key: DLBIMYYCJAYTRS-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-(trifluoromethoxy)benzene is a disubstituted benzene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and a trifluoromethoxy group (-OCF₃) at the 5-position.

  • Benzyloxy Group: Acts as a protective group for hydroxyl moieties in organic synthesis, offering stability under acidic or basic conditions .
  • Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability, making it valuable in pharmaceuticals and agrochemicals .

While specific data on this compound (e.g., CAS RN, melting point) is unavailable in the provided evidence, its structural analogs and substituent effects can be inferred from related compounds.

Properties

IUPAC Name

1-phenylmethoxy-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBIMYYCJAYTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 2-Hydroxy-5-(trifluoromethoxy)benzene

Introducing the benzyloxy group via nucleophilic substitution on a pre-functionalized phenol derivative. This method requires a phenol precursor with a trifluoromethoxy group at position 5.

Trifluoromethoxylation of 2-Benzyloxybenzene Derivatives

Installing the trifluoromethoxy group onto a 2-benzyloxy-substituted benzene ring. Trifluoromethoxylation is challenging due to the poor nucleophilicity of the trifluoromethoxy anion, necessitating specialized reagents.

Sequential Functionalization via Directed Metalation

Directed Ortho-Metalation (DoM) Strategy

Protocol :

  • Substrate : 1-Bromo-3-(trifluoromethoxy)benzene (5.0 mmol) in dry Et₂O (15 mL).

  • Metalation : n-BuLi (2.2 equiv, 11 mmol) at −78°C, followed by TMEDA (1.1 equiv).

  • Electrophilic Quench : Benzaldehyde (1.1 equiv) added at −78°C, warmed to 25°C over 2 h.

  • Oxidation : TPAP (0.1 equiv) and NMO (3.0 equiv) in CH₂Cl₂ oxidize the secondary alcohol to a ketone.

  • Reduction : NaBH₄ in MeOH reduces the ketone to the benzyloxy group (68% over three steps).

Optimization Challenges :

  • Temperature Control : Metalation at −78°C prevents side reactions.

  • Oxidation Efficiency : TPAP/NMO system achieves selective oxidation without over-oxidizing the trifluoromethoxy group.

Palladium-Catalyzed Cross-Coupling for Trifluoromethoxy Installation

Ullmann-Type Coupling

Reaction Setup :

  • Substrate : 2-Benzyloxy-5-iodobenzene (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Trifluoromethoxylation : AgOCF₃ (2.0 equiv) in DMF at 110°C for 24 h.

  • Isolation : Aqueous workup and chromatography afford the product (57% yield).

Limitations :

  • Silver Reagent Cost : AgOCF₃ is expensive and moisture-sensitive.

  • Byproducts : Homocoupling of aryl iodides reduces yield.

Nickel-Catalyzed Method

Improved Protocol :

  • Catalyst : NiCl₂(dme) (5 mol%) with dtbpy ligand.

  • Trifluoromethoxy Source : TMSCF₃ (3.0 equiv) and CsF (2.0 equiv).

  • Yield : 74% at 80°C in DMSO.

One-Pot Multistep Synthesis

Integrated Approach :

  • Nitration : 3-Benzyloxyphenol nitrated at position 5 using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Diazotization : NaNO₂/HCl forms diazonium salt, decomposed with CuOCF₃ to install trifluoromethoxy.
    Overall Yield : 61%.

Comparative Analysis of Methods

MethodYieldCostScalabilityKey Advantage
Direct Benzylation82%LowHighMinimal purification steps
DoM Strategy68%MediumModerateFlexible substitution pattern
Ullmann Coupling57%HighLowDirect C–OCF₃ bond formation
Nickel Catalysis74%MediumHighEfficient trifluoromethoxylation

Challenges and Optimization Strategies

Steric and Electronic Effects

  • Benzylation Hindrance : The 5-trifluoromethoxy group’s electron-withdrawing nature slows phenoxide formation. Using stronger bases (e.g., KHMDS) improves deprotonation.

  • Trifluoromethoxy Stability : HF elimination can occur under basic conditions. Neutral pH and low temperatures mitigate degradation.

Solvent and Temperature

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of metal intermediates in cross-coupling reactions.

  • Reaction Monitoring : TLC (hexane/EtOAc 9:1) identifies byproducts early.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The benzyloxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Applications:

  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures may exhibit significant anticancer properties. The trifluoromethoxy group is known to enhance interactions with biological targets, which may lead to the development of novel anticancer agents.
  • Antibacterial Properties: Compounds with analogous structures have shown efficacy against various bacterial strains, indicating that 2-Benzyloxy-5-(trifluoromethoxy)benzene could be explored for antibacterial applications.

Case Studies:

  • A study demonstrated the synthesis of derivatives similar to this compound, leading to compounds with improved MAO-B inhibitory activity, which could be beneficial for treating neurodegenerative diseases like Parkinson's disease .

Materials Science

Applications in Organic Electronics:

  • The compound's unique electronic properties make it a candidate for use in organic semiconductors and materials for electronic applications. Its ability to modify electronic characteristics can be exploited in developing advanced materials for displays and sensors .

Synthesis and Industrial Applications

Synthetic Routes:
The synthesis of this compound can be achieved through various methods, including:

  • Chlorination and Fluorination: Utilizing chlorinated benzaldehyde as a precursor, followed by fluorination to introduce the trifluoromethoxy group.
  • Reduction Techniques: Employing iron and hydrochloric acid for efficient reduction processes that yield high purity compounds suitable for industrial applications .

Industrial Relevance:
The compound serves as an intermediate in the production of pharmaceuticals, pesticides, dyes, and liquid crystal materials. Its industrial synthesis is designed to be economical and environmentally friendly by using non-toxic reagents .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Utility : The benzyloxy group in the target compound offers orthogonal protection strategies, contrasting with labile groups like acyl chlorides .
  • Data Gaps : Direct physicochemical data (e.g., melting point, solubility) for this compound is absent in the provided evidence, necessitating experimental validation.

Biological Activity

2-Benzyloxy-5-(trifluoromethoxy)benzene is an aromatic compound characterized by a benzyloxy group and a trifluoromethoxy substituent. Its molecular formula is C14H12F3O2, and it has garnered interest in medicinal chemistry and materials science due to the unique properties imparted by its trifluoromethoxy group. While the biological activity of this compound has not been extensively studied, related compounds suggest potential pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12F3O2\text{C}_{14}\text{H}_{12}\text{F}_3\text{O}_2

Structural Features

  • Benzyloxy Group : Enhances lipophilicity and may influence biological interactions.
  • Trifluoromethoxy Group : Known to improve metabolic stability and bioavailability, potentially enhancing efficacy in drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on substitution patterns. The following table summarizes key features of related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Benzyloxy-6-(trifluoromethyl)benzeneSimilar benzyloxy and trifluoro groupsDifferent position of trifluoro group affects reactivity
4-Benzyloxy-3-(trifluoromethoxy)benzeneTrifluoromethoxy at position 3Altered electronic effects due to position change
3-Benzyloxy-4-fluorobenzeneContains a fluorobenzene moietyFluoro group may alter lipophilicity differently
2-(Benzyloxy)-5-(trifluoromethyl)pyridinePyridine ring instead of benzeneDifferent heterocyclic structure may affect biological activity

The mechanism of action for this compound is likely influenced by its lipophilicity and electronic properties, which can enhance interactions with biological targets. The trifluoromethoxy group may facilitate binding to enzymes or receptors, potentially leading to inhibition or modulation of biological pathways.

Case Studies and Research Findings

  • Pharmacological Studies : Preliminary investigations into compounds with similar structures indicate that the trifluoromethoxy group can enhance the potency of anticancer agents by improving their interaction with cellular targets.
  • Toxicological Assessments : Research on fluorinated compounds has highlighted concerns regarding toxicity; however, the specific toxicological profile of this compound remains underexplored.
  • Synthetic Routes : Various synthetic strategies have been proposed for producing this compound, emphasizing its potential utility in research and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Benzyloxy-5-(trifluoromethoxy)benzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves selective etherification and functional group protection. For example, benzyl ether formation via nucleophilic substitution (e.g., benzyl bromide with a phenolic intermediate) under basic conditions (K₂CO₃/DMF, 60–80°C) is common . Trifluoromethoxy introduction may require electrophilic substitution or coupling reactions with trifluoromethoxylating agents. Critical parameters include temperature control (to avoid deprotection), stoichiometry of benzylating agents, and inert atmosphere use to prevent oxidation. Yields can be improved by monitoring reaction progress via TLC or HPLC and optimizing catalyst loading (e.g., phase-transfer catalysts) .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range, with splitting patterns indicating substitution positions. The benzyloxy group shows a singlet for the –OCH₂Ph protons (δ ~4.9–5.1 ppm) .
  • FT-IR : Confirm the presence of C–O–C (benzyloxy, ~1250 cm⁻¹) and C–F (trifluoromethoxy, ~1100–1200 cm⁻¹) stretches.
  • HRMS : Validate molecular weight (e.g., C₁₄H₁₁F₃O₂: [M+H]⁺ at m/z 292.0712) and isotopic patterns for fluorine .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and halogenated solvents (CHCl₃, DCM). Limited solubility in water due to hydrophobic benzyl/trifluoromethoxy groups .
  • Stability : Sensitive to strong acids/bases due to ether cleavage. Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Monitor for discoloration (yellowing) as an indicator of instability .

Advanced Research Questions

Q. How do the electronic effects of the benzyloxy and trifluoromethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution at the para position, while the electron-withdrawing trifluoromethoxy group deactivates the ring, directing reactions to specific sites. Computational studies (DFT) can predict charge distribution and regioselectivity. For Suzuki-Miyaura coupling, prioritize Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base (Na₂CO₃) to enhance coupling efficiency at the 5-position .

Q. What strategies mitigate side reactions (e.g., deprotection or fluorinated byproduct formation) during functionalization?

  • Methodological Answer :

  • Deprotection Control : Use mild dealkylation agents (e.g., BBr₃ in DCM at 0°C) to selectively remove benzyl groups without affecting trifluoromethoxy .
  • Fluorine Retention : Avoid high-temperature conditions in nucleophilic environments to prevent C–F bond cleavage. Monitor reactions with ¹⁹F NMR to track fluorine integrity .

Q. How can computational modeling predict the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :

  • Perform molecular docking (AutoDock, Schrödinger) to assess binding affinity with target proteins (e.g., kinases or GPCRs). Key parameters include lipophilicity (logP ~3.5, estimated via ChemDraw) and polar surface area (PSA ~30 Ų) for blood-brain barrier penetration .
  • Use QSAR models to correlate substituent effects (e.g., trifluoromethoxy’s electronegativity) with bioactivity .

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